3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one

Cytotoxicity Trichothecene Comparative Toxicology

Select Nivalenol (NIV) over deoxynivalenol (DON) to avoid experimental misinterpretation. Its unique C-4 hydroxyl group drives Hsp90-independent ribotoxic stress, suppresses CCL3/CCL4 chemokines, and exhibits higher in vitro cytotoxicity than DON—critical for accurate Toxic Equivalency Factor (TEF) development and type B trichothecene hazard differentiation. Essential for LC-MS/MS multi-mycotoxin validation in food safety, ribosome-binding pathway dissection, and immunotoxicity modeling. Procure this ≥98% purity reference standard to ensure your models capture the full toxicological spectrum. R&D use only.

Molecular Formula C15H20O7
Molecular Weight 312.31 g/mol
CAS No. 23282-20-4
Cat. No. B191977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one
CAS23282-20-4
Synonymsnivalenol
Molecular FormulaC15H20O7
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
InChIInChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3
InChIKeyUKOTXHQERFPCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in polar organic solvents

Nivalenol (CAS 23282-20-4): A High-Purity Type B Trichothecene Mycotoxin for Comparative Toxicology and Analytical Research


3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one, commonly known as nivalenol (NIV), is a type B trichothecene mycotoxin produced by various Fusarium species [1]. It is a potent inhibitor of eukaryotic protein synthesis and is associated with the contamination of cereal grains worldwide [2]. Nivalenol is structurally distinguished from its primary analog, deoxynivalenol (DON), by the presence of an additional hydroxyl group at the C-4 position, a modification that significantly alters its toxicological profile and biological activity [3].

Nivalenol (CAS 23282-20-4): The Critical Risks of Substituting with Other Trichothecenes in Research


Despite sharing a core trichothecene skeleton, substituting nivalenol with other in-class mycotoxins like deoxynivalenol (DON) is not scientifically valid and can lead to misinterpretation of experimental results [1]. Direct comparative studies demonstrate that nivalenol's unique hydroxylation pattern at the C-4 position results in quantifiably different potencies, distinct mechanisms of toxicity, and divergent immunological effects when compared to its analogs [2]. For instance, nivalenol exhibits a different dependence on Heat Shock Protein 90 (Hsp90) for cytokine induction, and it demonstrates a unique ability to suppress, rather than induce, specific chemokines, highlighting that these compounds are not interchangeable [3].

Quantitative Differentiation of Nivalenol (CAS 23282-20-4) vs. In-Class Trichothecene Analogs


Nivalenol Exhibits Significantly Higher In Vitro Cytotoxicity Than Deoxynivalenol in Human Cell Lines

In a direct head-to-head study across eight human cell lines, nivalenol (NIV) demonstrated a consistently more potent cytotoxic effect than its analog deoxynivalenol (DON) [1]. The 50% inhibitory concentration (IC50) values ranged from 300-2,600 nmol/L for NIV, which is notably lower (more potent) than the 600-4,900 nmol/L range observed for DON under identical experimental conditions [1]. This difference is further supported by another study where NIV was approximately four times more toxic than DON in a human erythroleukemia cell line (K562), with IC50 values of 0.5 µM and 1.5 µM, respectively, as measured by the MTT assay [2].

Cytotoxicity Trichothecene Comparative Toxicology

Nivalenol and Deoxynivalenol Exhibit Opposite Effects on Cytokine Secretion in Human Leukemia Cells

A key mechanistic divergence was identified in HL60 human promyelocytic leukemia cells [1]. While exposure to deoxynivalenol (DON) at 0.3 µg/mL greatly induced the secretion of the anti-hematopoietic cytokines CCL3 and CCL4, treatment with nivalenol (NIV) resulted in a decrease in the secretion of these same cytokines [1]. This opposite effect indicates that despite their structural similarity, NIV and DON engage distinct intracellular signaling pathways [1].

Immunotoxicity Mechanism of Action Cytokine

Nivalenol's Emetic Potency Differs from Deoxynivalenol and Its Acetylated Derivatives in an In Vivo Model

A comparative study using the mink emesis model established distinct in vivo potencies for five 8-ketotrichothecenes [1]. The effective dose for inducing emesis in 50% of animals (ED50) varied significantly based on both the compound and the route of administration [1]. Nivalenol (NIV) demonstrated an ED50 of 60 µg/kg bw (i.p.) and 250 µg/kg bw (oral), which differs from deoxynivalenol (DON) values of 80 µg/kg bw (i.p.) and 30 µg/kg bw (oral) [1]. This data confirms that acetylation and specific hydroxylation patterns directly influence the acute toxicological response in a whole-animal system [1].

In Vivo Toxicology Emetic Potency Acute Toxicity

Nivalenol-Induced Toxicity Is Hsp90-Independent, Unlike Deoxynivalenol

The involvement of the molecular chaperone Heat Shock Protein 90 (Hsp90) was investigated as a potential differentiator in the toxicity mechanisms of nivalenol (NIV) and deoxynivalenol (DON) [1]. Co-treatment of HL60 cells with DON and the Hsp90 inhibitor radicicol counteracted the DON-induced secretion of CCL3 and CCL4, indicating that Hsp90 plays a crucial role in DON's mechanism [1]. Conversely, co-treatment with NIV and radicicol did not mitigate the effect of NIV on cytokine secretion, demonstrating that NIV's mechanism of action is Hsp90-unrelated [1].

Molecular Mechanism Heat Shock Protein Signal Transduction

Specific Research Applications for Nivalenol (CAS 23282-20-4) Driven by Evidence-Based Differentiation


Comparative Toxicology and Risk Assessment Studies for Type B Trichothecenes

Nivalenol is an essential reference standard for any study aiming to differentiate the hazards of type B trichothecenes. Its quantifiably higher in vitro cytotoxicity compared to DON [1] and its distinct in vivo emetic potency profile [2] make it indispensable for developing accurate Toxic Equivalency Factors (TEFs). Researchers can use NIV to ensure their models capture the full spectrum of toxicological potential within this mycotoxin family.

Investigating Hsp90-Independent Mechanisms of Ribotoxic Stress

For molecular biologists studying the ribotoxic stress response, nivalenol serves as a crucial tool compound. Its demonstrated Hsp90-independent mechanism, which contrasts sharply with the Hsp90-dependent pathway of DON [3], allows researchers to dissect the signaling pathways downstream of ribosome binding. Using NIV in parallel with DON enables the identification of Hsp90-specific versus Hsp90-nonspecific cellular responses to translation inhibition.

Food Safety and Analytical Method Development for Multi-Mycotoxin Detection

Nivalenol is a key analyte in multi-mycotoxin detection methods, as its co-occurrence with DON and other trichothecenes in cereal grains is well-documented [4]. Due to its unique chemical structure, NIV requires specific chromatographic separation and mass spectrometry parameters. Laboratories involved in food safety testing must procure a high-purity NIV standard (≥98%) [5] to validate methods (e.g., LC-APCI-MS/MS) [4] and ensure accurate quantification in complex food matrices, thereby avoiding false negatives for this potent toxin.

Immunotoxicity Research Focused on Cytokine Suppression

Immunologists investigating the suppression of hematopoiesis or inflammatory responses should select nivalenol as their model trichothecene. In contrast to DON's pro-inflammatory cytokine induction, NIV's unique ability to decrease the secretion of CCL3 and CCL4 in relevant human cell lines [3] makes it the appropriate compound for studying mechanisms of mycotoxin-induced immunosuppression and leukopenia.

Technical Documentation Hub

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